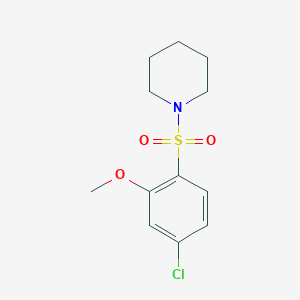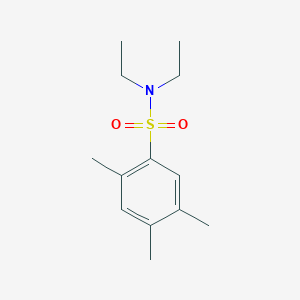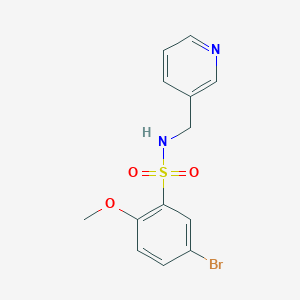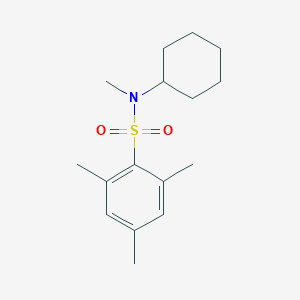
5-Chloro-2-(1-piperidinylsulfonyl)phenyl methyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-(1-piperidinylsulfonyl)phenyl methyl ether, also known as CPME, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPME is a white to off-white powder that is soluble in organic solvents such as methanol, ethanol, and DMSO.
作用機序
5-Chloro-2-(1-piperidinylsulfonyl)phenyl methyl ether is believed to exert its biological effects through the inhibition of the enzyme cyclooxygenase-2 (COX-2), which plays a key role in the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and fever. By inhibiting COX-2, this compound reduces the production of prostaglandins, resulting in anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, and to inhibit the growth of cancer cells in vitro. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
5-Chloro-2-(1-piperidinylsulfonyl)phenyl methyl ether has several advantages for use in lab experiments. It is readily available and relatively inexpensive. This compound is also stable and can be stored for long periods of time. However, this compound has some limitations. It is highly toxic and should be handled with care. This compound can also interfere with some biochemical assays, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 5-Chloro-2-(1-piperidinylsulfonyl)phenyl methyl ether. One area of interest is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of interest is the study of this compound's potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine and other fields.
合成法
The synthesis of 5-Chloro-2-(1-piperidinylsulfonyl)phenyl methyl ether can be achieved through a multi-step process. The first step involves the reaction of 5-chloro-2-nitrobenzenesulfonyl chloride with piperidine to form 5-chloro-2-nitrobenzenesulfonamide piperidine salt. This intermediate is then reduced using sodium borohydride to form 5-chloro-2-aminobenzenesulfonamide piperidine salt. Finally, the product is methylated using dimethyl sulfate to form this compound.
科学的研究の応用
5-Chloro-2-(1-piperidinylsulfonyl)phenyl methyl ether has been widely studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
分子式 |
C12H16ClNO3S |
|---|---|
分子量 |
289.78 g/mol |
IUPAC名 |
1-(4-chloro-2-methoxyphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C12H16ClNO3S/c1-17-11-9-10(13)5-6-12(11)18(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 |
InChIキー |
PHIJYLDAJUMPDF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)Cl)S(=O)(=O)N2CCCCC2 |
正規SMILES |
COC1=C(C=CC(=C1)Cl)S(=O)(=O)N2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-[(4-Propoxyphenyl)sulfonyl]morpholine](/img/structure/B226367.png)



![1-Ethyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B226385.png)
![1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B226397.png)
![1-[(4-Chloro-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B226402.png)

